molecular formula C11H22N2 B13179729 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine

9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B13179729
M. Wt: 182.31 g/mol
InChI Key: IKEBMOCCIOXNPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel . This process can be followed by various reactions to introduce the propyl group at the 9-position.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves bulk manufacturing and sourcing through custom synthesis .

Biological Activity

9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine, a bicyclic amine compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

The chemical structure of this compound is characterized by a bicyclic framework with nitrogen atoms contributing to its unique properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₅N
Molecular Weight165.25 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound may exhibit effects similar to those of other bicyclic amines, such as modulation of cholinergic activity via inhibition of acetylcholinesterase (AChE) .

Anticancer Properties

Research indicates that compounds with similar bicyclic structures can possess significant anticancer activities. For instance, studies on related azabicyclic compounds have shown their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells . The proposed mechanism involves the disruption of oncogenic signaling pathways.

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects by modulating cholinergic transmission and potentially reducing neuroinflammation . The inhibition of AChE could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function and providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity differences between this compound and other related compounds:

CompoundKey DifferencesBiological Activity
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineMethyl group instead of propylSimilar neuroprotective effects
9-Benzyl-9-azabicyclo[3.3.1]nonanBenzyl group enhances lipophilicityIncreased anticancer activity
9-Ethyl-9-azabicyclo[3.3.1]nonanEthyl group may alter receptor bindingPotentially reduced activity

Case Studies

Several case studies have explored the biological activities of azabicyclic compounds:

  • Case Study on Anticancer Activity : A study demonstrated that a related compound inhibited cell proliferation in MDA-MB-231 breast cancer cells through apoptosis induction via mitochondrial pathways .
  • Neuroprotective Effects : Research indicated that azabicyclic derivatives could enhance cognitive function in animal models by inhibiting AChE, leading to improved memory performance .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

9-propyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C11H22N2/c1-2-6-13-10-4-3-5-11(13)8-9(12)7-10/h9-11H,2-8,12H2,1H3

InChI Key

IKEBMOCCIOXNPN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCCC1CC(C2)N

Origin of Product

United States

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